(1S,4R,6S,7E,18S)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide
Description
UNII codes are typically assigned to substances for regulatory tracking, suggesting that LOV58XHF8I may be a novel or proprietary compound under development .
Properties
CAS No. |
1251165-81-7 |
|---|---|
Molecular Formula |
C37H43F3N6O7S2 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(1S,4R,6S,7E,18S)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C37H43F3N6O7S2/c1-21-27(52-4)11-10-24-28(18-25(41-30(21)24)32-42-29(20-54-32)37(38,39)40)53-23-12-16-46-26(17-23)31(47)43-36(33(48)44-55(50,51)35(2)13-14-35)19-22(36)9-7-5-6-8-15-45(3)34(46)49/h7,9-11,18,20,22-23,26H,5-6,8,12-17,19H2,1-4H3,(H,43,47)(H,44,48)/b9-7+/t22-,23+,26+,36-/m1/s1 |
InChI Key |
YEPBUHWNLNKZBW-FDVAVYTKSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(C=C2O[C@H]3CCN4[C@@H](C3)C(=O)N[C@@]5(C[C@H]5/C=C\CCCCN(C4=O)C)C(=O)NS(=O)(=O)C6(CC6)C)C7=NC(=CS7)C(F)(F)F)OC |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CCN4C(C3)C(=O)NC5(CC5C=CCCCCN(C4=O)C)C(=O)NS(=O)(=O)C6(CC6)C)C7=NC(=CS7)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for IDX-320 involve complex organic synthesis techniques. The preparation typically includes the formation of macrocyclic structures through cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
IDX-320 undergoes various chemical reactions, primarily focusing on its interaction with the HCV NS3/4A protease. The compound is known to form stable complexes with the protease, inhibiting its activity. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the binding of IDX-320 to the protease. The major product formed from these reactions is the inhibited protease complex, which prevents the replication of the Hepatitis C virus .
Scientific Research Applications
IDX-320 has been extensively studied for its antiviral properties, particularly against Hepatitis C. It has shown significant efficacy in reducing viral RNA levels in patients with chronic Hepatitis C infection. The compound has been evaluated in various clinical trials to assess its safety, tolerability, and antiviral activity. Although its development was discontinued, IDX-320 has contributed valuable insights into the design and optimization of HCV protease inhibitors .
Mechanism of Action
The mechanism of action of IDX-320 involves the inhibition of the HCV NS3/4A protease. This enzyme is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. IDX-320 binds tightly to the active site of the protease, preventing its catalytic activity. This inhibition disrupts the viral life cycle, leading to a reduction in viral replication and load .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₉H₆FNO
- Molecular Weight : 163.15 g/mol
- Synthesis: Produced via trifluoromethanesulfonic anhydride (Tf₂O) oxidation of 8-fluoroquinolin-4-ol in dichloromethane at 0–20°C .
- Applications: Fluorinated quinolines are often used as intermediates in antimicrobial agents due to their bioactivity and stability .
Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
Key Properties:
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Synthesis : Prepared via palladium-catalyzed coupling in tetrahydrofuran (THF) and aqueous potassium phosphate at 75°C .
- Applications : Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in drug discovery .
Structural and Functional Comparison
| Parameter | UNII-LOV58XHF8I | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Undisclosed | Fluorinated quinoline | Boronic acid |
| Molecular Weight | Not Available | 163.15 g/mol | 235.27 g/mol |
| Synthesis Complexity | High (proprietary) | Moderate | High (Pd catalysis) |
| Bioactivity | Presumed | Antimicrobial | Catalytic/Cross-coupling |
| Thermal Stability | Not Available | Stable up to 200°C | Sensitive to moisture |
Key Differences :
- Functional Groups : Compound A features a fluorine atom and hydroxyl group, enhancing its electronegativity and hydrogen-bonding capacity, whereas Compound B contains a boronic acid group, enabling covalent interactions in catalytic processes .
- Applications : While Compound A is tailored for biomedical uses, Compound B serves as a synthetic tool in organic chemistry.
Comparison with Functionally Similar Compounds
Compound C: 4,4'-Isopropylidenediphenol (Bisphenol A Analog)
Key Properties:
- Structure: Contains two phenol groups linked by an isopropylidene bridge.
- Function : Used in polymer synthesis (e.g., polycarbonates) and as an endocrine disruptor .
Compound D: Europium(III)-Doped Inorganic Crystals
Key Properties:
- Structure: Eu³⁺ ions embedded in inorganic lattices.
- Function : Luminescent materials for LEDs and bioimaging due to sharp emission bands .
Functional Comparison Table
| Parameter | UNII-LOV58XHF8I | Compound C | Compound D |
|---|---|---|---|
| Primary Use | Regulatory tracking | Polymer production | Optoelectronics |
| Toxicity | Undisclosed | High (endocrine disruptor) | Low |
| Industrial Relevance | Pharmaceutical | Plastics manufacturing | Energy/Healthcare |
Key Insights :
- UNII-LOV58XHF8I’s regulatory status distinguishes it from Compounds C and D, which have well-characterized industrial roles.
- Unlike Compound C, UNII-LOV58XHF8I’s safety profile remains undefined, necessitating further toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
